molecular formula C20H22N4 B611799 WAY-262611

WAY-262611

Katalognummer: B611799
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: QHLITPHIARVDJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WAY-262611 is a small-molecule inhibitor of Dickkopf-1 (DKK1), a secreted glycoprotein that antagonizes the Wnt/β-catenin signaling pathway. By blocking DKK1, this compound reactivates Wnt/β-catenin signaling, which plays critical roles in cell proliferation, differentiation, and survival. Preclinical studies demonstrate its efficacy in diverse contexts, including:

  • Cancer Therapy: Inhibition of tumor cell survival (IC50: 0.25–0.30 μM in rhabdomyosarcoma cells) and metastasis by suppressing DKK1-mediated Wnt pathway suppression [1].
  • Stem Cell Modulation: Enhancement of mesenchymal stem cell (MSC) proliferation and survival by activating β-catenin [4].

This compound is orally bioavailable and uniquely positioned as the only commercially available DKK1 inhibitor for laboratory research [3].

Vorbereitungsmethoden

Chemical Synthesis and Structural Characterization

The synthesis of WAY-262611 (chemical name: [1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine) was first described by Pelletier et al. (2009) in the Journal of Medicinal Chemistry . The compound’s structure features a pyrimidine core substituted with a naphthalene group and a piperidin-4-yl-methanamine side chain.

Key Synthetic Steps:

  • Pyrimidine Core Formation : The pyrimidine ring is synthesized via cyclization reactions, with a naphthalen-2-yl group introduced at the 4-position.

  • Piperidine-Methanamine Attachment : The piperidin-4-yl-methanamine moiety is coupled to the pyrimidine core through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

  • Purification : The final product is purified using column chromatography or recrystallization, achieving >98% purity .

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number1123231-07-1
Molecular FormulaC₂₀H₂₂N₄
Molecular Weight318.42 g/mol
SMILES NotationNCC1CCN(CC1)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3
Solubility≥8.95 mg/mL in DMSO

Formulation Protocols for In Vivo and In Vitro Studies

This compound exhibits excellent pharmacokinetic properties, including oral bioavailability, making it suitable for diverse experimental models .

In Vivo Formulation for Rodent Studies

  • Solvent System : For oral administration, this compound is dissolved in 0.5% methylcellulose/2% Tween-80 .

  • Dosing Regimens :

    • Rats : 0.3–5 mg/kg/day for 28 days (osteoporosis models) .

    • Mice : Subcutaneous injection of DMSO solutions (7-day treatment) .

Table 2: In Vivo Formulation Parameters

ParameterValueSource
Vehicle (Oral)0.5% methylcellulose/2% Tween-80
Vehicle (Subcutaneous)DMSO
Effective Dose (Rats)0.3–5 mg/kg/day
Half-Life2–4 hours (species-dependent)

In Vitro Reconstitution

  • Stock Solution Preparation : this compound is reconstituted in DMSO at 10 mM and stored at -20°C for ≤1 month .

  • Working Concentrations : 0.1–10 μM in cell culture media (e.g., for TCF-luciferase assays) .

Analytical Methods for Quality Control

Quality control of this compound involves stringent analytical protocols to ensure batch consistency and bioactivity.

High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment : >98% purity confirmed via reverse-phase HPLC with UV detection at 254 nm .

  • Column : C18 (4.6 × 150 mm, 5 μm).

  • Mobile Phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Structural Confirmation : ¹H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.30–7.20 (m, 10H), 3.90–2.50 (m, 9H) .

Pharmacological Validation and Research Applications

Wnt/β-Catenin Pathway Activation

This compound potently inhibits Dkk-1 (IC₅₀ = 0.63 μM in TCF-luciferase assays), leading to β-catenin stabilization and transcriptional activation . In rhabdomyosarcoma cells, treatment with 10 μM this compound increased β-catenin levels by 2.5-fold and reduced focal adhesion kinase (FAK) expression, promoting myogenic differentiation .

Bone Formation Studies

  • Ovariectomized Rats : Oral administration of 0.3 mg/kg/day increased trabecular bone formation rate by 40% over 28 days .

  • Dkk-1 Knockout Mice : No response observed, confirming target specificity .

SupplierPurityPackagingPrice (10 mg)
GlpBio>98%10 mg vial$105
Sigma-Aldrich>97%10 mg vial$207
Abcam>97%5 mg vial$150

Analyse Chemischer Reaktionen

WAY-262611 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Rhabdomyosarcoma (RMS)

Research has demonstrated that WAY-262611 can impair the survival of tumor cells in rhabdomyosarcoma models. In vitro studies indicated that RMS cell lines showed sensitivity to this compound treatment, with IC50 values as low as 0.25 μM . The compound not only reduced cell proliferation but also decreased invasion rates by downregulating focal adhesion kinase (FAK), a key regulator of oncogenic processes .

Key Findings:

  • IC50 Values: RD (0.30 μM), CW9019 (0.25 μM)
  • Effects: Decreased cell proliferation and invasion; increased β-catenin levels and myogenic markers.

Osteosarcoma

In osteosarcoma, this compound has been shown to inhibit metastasis and promote osteoblastic differentiation. Studies revealed that it activates canonical Wnt signaling, leading to reduced proliferation of osteosarcoma cell lines with IC50 values ranging from 1 to 8 μM . The compound was effective in inducing G2/M cell cycle arrest without significant cytotoxicity, confirming its potential as a therapeutic agent against this aggressive cancer type.

Key Findings:

  • IC50 Values: 3-8 μM for viability; ~1 μM for proliferation.
  • Mechanism: Induces G2/M arrest and promotes osteogenic differentiation through Wnt signaling.

Inflammatory Bowel Disease (IBD)

This compound has also been investigated for its effects on inflammatory bowel disease. In preclinical models, it demonstrated the ability to ameliorate symptoms associated with IBD by enhancing Wnt signaling, which is crucial for intestinal epithelial repair and regeneration . The compound's ability to modulate DKK-1 levels suggests a therapeutic avenue for treating chronic inflammatory conditions.

Key Findings:

  • Effects on IBD: Amelioration of symptoms through enhanced Wnt signaling.

Summary of Applications

Application AreaKey FindingsIC50 ValuesMechanism of Action
RhabdomyosarcomaImpaired tumor cell survival; reduced invasion0.25 - 0.30 μMInhibition of DKK-1 enhances β-catenin
OsteosarcomaInhibited metastasis; induced osteoblastic differentiation1 - 8 μMActivation of Wnt signaling
Inflammatory Bowel DiseaseAmeliorated symptomsNot specifiedEnhanced intestinal epithelial repair

Case Studies

Rhabdomyosarcoma Case Study:
In vivo studies using orthotopic RMS mouse models showed that treatment with this compound significantly reduced the number of viable tumor cells detected in lung tissue after intravenous injection, indicating its potential to inhibit metastasis .

Osteosarcoma Case Study:
In a study involving patient-derived xenografts, this compound not only inhibited tumor growth but also promoted differentiation towards an osteoblastic phenotype, suggesting a dual role in both treating the cancer and potentially aiding bone repair .

Vergleich Mit ähnlichen Verbindungen

DKK1-Targeting Agents

WAY-262611 vs. DKK1 Neutralizing Antibodies

Parameter This compound DKK1 Neutralizing Antibodies
Mechanism Small-molecule DKK1 inhibitor Antibody-mediated DKK1 neutralization
Efficacy IC50: 0.25–0.30 μM in cancer cells Comparable DKK1 suppression in vitro
Therapeutic Scope Bone diseases, cancer, stem cells Alzheimer’s disease, neural repair
FDA Approval Preclinical stage Preclinical stage
Advantages Oral administration; cost-effective High specificity
Limitations Limited human trials Poor blood-brain barrier penetration
  • Key Findings : While both agents inhibit DKK1, this compound’s oral bioavailability and dual applications in bone and cancer models distinguish it from antibodies, which are primarily used in neurodegenerative research [9].

β-Catenin Pathway Modulators

This compound vs. XAV-939 (β-Catenin Inhibitor)

Parameter This compound XAV-939
Mechanism DKK1 inhibition → β-catenin activation Tankyrase inhibition → β-catenin degradation
Effect on MSCs Proliferation ↑ (1.08-fold), apoptosis ↓ (50.2%) Proliferation ↓, apoptosis ↑ (35.7%)
p16/p21 Expression Reduced by 68–72% Increased by 53–93%
Therapeutic Use Bone regeneration, cancer adjunct Cancer (Wnt hyperactivation contexts)
  • Key Findings : this compound and XAV-939 exhibit opposing effects on β-catenin, making them context-dependent tools for Wnt pathway modulation [4].

Natural Compounds with Wnt-Modulating Activity

This compound vs. Tanshinone IIA (Tan IIA)

Parameter This compound Tanshinone IIA
Mechanism DKK1 inhibition → β-catenin ↑ β-catenin nuclear translocation ↓
Cancer Cell Effects Survival ↓, migration ↓ Chemosensitivity ↑, proliferation ↓
Synergy Counteracts Tan IIA’s β-catenin suppression in MSCs Requires this compound to reverse effects
Clinical Relevance Preclinical bone/cancer models Breast cancer chemosensitization
  • Key Findings : Tan IIA suppresses β-catenin in cancer cells, but its effects are reversed by this compound in stem cells, illustrating pathway complexity [8].

Biologische Aktivität

WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK-1), a protein that negatively regulates the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including inflammatory bowel disease (IBD) and certain types of cancer. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.

This compound functions primarily by inhibiting DKK-1, which facilitates the interaction between Wnt3a and LRP5, leading to the activation of the Wnt/β-catenin pathway. The inhibition of DKK-1 prevents the formation of the DKK-1-LRP5-Kremen complex, which is crucial for the negative regulation of this signaling pathway . By activating Wnt/β-catenin signaling, this compound promotes cellular proliferation and differentiation, particularly in tissues where Wnt signaling plays a vital role.

In Vitro Studies

  • Cell Proliferation and Migration : In studies involving fibroblast-like synoviocytes, this compound demonstrated significant inhibition of cell migration and reduced expression levels of focal adhesion kinase (FAK), which is implicated in oncogenic processes such as migration and invasion . The compound showed IC50 values as low as 0.25 μM in sensitive cell lines, indicating potent biological activity.
  • Wnt/β-Catenin Activation : Treatment with this compound resulted in increased β-catenin levels and promoter activity, as measured by luciferase assays. This effect was observed alongside an induction of myogenic markers such as MYOD1 and myogenin, highlighting its role in muscle differentiation .
  • Impact on Cell Viability : In a study examining the effects on inflammatory bowel disease models, this compound was shown to ameliorate IBD symptoms by enhancing the viability of intestinal epithelial cells and reducing apoptosis induced by dextran sulfate sodium (DSS) . The compound activated the Wnt/β-catenin pathway, leading to improved epithelial repair mechanisms.

In Vivo Studies

In vivo experiments have demonstrated that this compound can decrease tumor cell viability in mouse models. Following administration, there was a statistically significant reduction in GFP-positive cells in treated mice compared to controls . However, it is important to note that while this compound activated Wnt signaling pathways and induced differentiation in vitro, it did not produce significant effects on tumor growth in primary mouse models .

Tables Summarizing Key Data

Study Cell Line IC50 (μM) Effects Observed
RD0.30Reduced migration and proliferation
CW90190.25Induction of myogenic markers
Mode-kNot specifiedAmelioration of IBD symptoms

1. Inflammatory Bowel Disease (IBD)

In a recent study focusing on IBD, researchers established a DSS-induced model to evaluate the protective effects of this compound. The results indicated that treatment led to significant improvements in histopathological outcomes and reduced apoptosis rates in intestinal epithelial cells. The activation of Wnt/β-catenin signaling was confirmed through immunohistochemical staining for Wnt3a and DKK-1 .

2. Osteosarcoma Metastasis

Another study explored the role of this compound in osteosarcoma metastasis. The findings revealed that the compound enhanced nuclear localization and transcriptional activity of β-catenin, thereby inhibiting metastatic behaviors associated with osteosarcoma cells .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism of WAY-262611, and how does it modulate Wnt/β-catenin signaling?

this compound functions as a Wnt/β-catenin pathway agonist by inhibiting Dickkopf-1 (Dkk1), a negative regulator of Wnt signaling. This inhibition prevents Dkk1 from binding to the Wnt co-receptor LRP5/6, thereby stabilizing β-catenin and promoting its nuclear translocation to activate Wnt-responsive genes (e.g., c-Myc, MYOD1) . In TCF-luciferase assays, it exhibits an EC50 of 0.63 µM, confirming its potency in pathway activation .

Q. What experimental models are most suitable for studying this compound's effects on bone formation?

  • In vitro : Primary osteoblast cultures or osteoblast-like cell lines (e.g., MC3T3-E1) are ideal for assessing Wnt/β-catenin activation via qPCR (e.g., Axin2, β-catenin target genes) or Western blot .
  • In vivo : Ovariectomized (OVX) rats or Pax9-/- mice are validated models. In OVX rats, oral administration of 12.5 mg/kg/day significantly increases trabecular bone formation rate (BFR) . For craniofacial studies, Pax9-/- embryos treated with this compound during E10.5–E14.5 show rescued palatal shelf fusion and tooth development .

Q. How should researchers determine optimal dosing for this compound in preclinical studies?

  • In vitro : Start with a dose range of 0.1–1 µM based on EC50 values from TCF-luciferase assays .
  • In vivo : Use 12.5 mg/kg/day via intravenous or oral routes, as validated in Pax9-/- mice and OVX rats. Monitor β-catenin activation via Axin2-LacZ reporter systems or RNA-seq to confirm pathway engagement .

Advanced Research Questions

Q. How do contradictory findings about this compound's efficacy across different disease models inform its therapeutic potential?

  • Bone formation : this compound consistently increases BFR in OVX rats and wild-type mice but fails in β-catenin knockout models, confirming its Wnt-dependence .
  • Cancer models : In rhabdomyosarcoma (RD/CW9019 cells), this compound reduces cell survival (IC50: 0.25–0.30 µM) and invasiveness while upregulating myogenic markers (MYOD1, Myogenin) via Wnt activation . However, it shows no effect in Msx1 mutant mice, highlighting context-dependent efficacy .
  • Resolution : Cross-validate findings using genetic knockouts (e.g., β-catenin KO) and pathway-specific inhibitors (e.g., XAV939) to isolate Wnt-mediated effects .

Q. What methodological strategies address variability in this compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • PK optimization : Use LC-MS/MS to quantify plasma concentrations and correlate with BFR changes. This compound exhibits dose-dependent PK in rats, with peak effects at 4–6 hours post-administration .
  • PD variability : Standardize in vivo conditions (e.g., fasting status, circadian rhythms) and employ longitudinal micro-CT to track bone density changes .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Example : In vitro IC50 values (0.25–0.63 µM) may not translate directly to in vivo efficacy due to bioavailability differences.
  • Solution : Perform ex vivo assays (e.g., calvarial organ cultures) to bridge the gap. In Pax9-/- embryos, ex vivo treatment rescues palatal defects, confirming tissue-level activity .
  • Data integration : Combine RNA-seq (to identify Wnt target genes) and histomorphometry (to quantify osteoblast activity) for multi-modal validation .

Q. What are the critical controls for ensuring specificity in this compound experiments?

  • Negative controls : Use Dkk1-overexpressing cells or Dkk1-neutralizing antibodies to confirm target engagement .
  • Off-target checks : Test this compound in kinase inhibition panels; it shows low off-target activity (<10% inhibition at 1 µM) in broad kinase screens .
  • Genetic controls : Compare results in wild-type vs. β-catenin or Pax9 knockout models to rule out nonspecific effects .

Q. Methodological Considerations

Q. How should researchers design a dose-response study for this compound in Wnt pathway analysis?

  • In vitro : Use a 6-point dilution series (0.1–10 µM) with TCF-luciferase reporter cells. Include XAV939 (Wnt inhibitor) as a negative control .
  • In vivo : Test 3–4 doses (e.g., 5, 12.5, 25 mg/kg) in OVX rats over 4 weeks. Measure serum CTX-1 (bone resorption marker) and P1NP (formation marker) to assess dynamic effects .

Q. What statistical approaches are recommended for analyzing this compound's effects on gene expression?

  • RNA-seq : Apply DESeq2 or edgeR for differential expression analysis. Use Gene Ontology (GO) enrichment to identify Wnt-related pathways .
  • qPCR : Normalize to housekeeping genes (e.g., GAPDH) and apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. Data Contradiction Analysis

Q. Why does this compound rescue craniofacial defects in Pax9-/- mice but not Msx1 mutants?

  • Hypothesis : Pax9 and Msx1 regulate distinct Wnt-dependent pathways during development. RNA-seq data from Pax9-/- embryos show upregulated Dkk1 expression, which is directly inhibited by this compound. In contrast, Msx1 mutants may involve BMP or FGF signaling, which are unaffected by Wnt agonists .
  • Testing : Perform co-immunoprecipitation (Co-IP) to map protein interactions (e.g., β-catenin/Pax9) and CRISPR-Cas9 knockdowns to identify compensatory pathways .

Eigenschaften

IUPAC Name

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLITPHIARVDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.